N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
CAS No.: 896011-08-8
Cat. No.: VC7057968
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896011-08-8 |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.412 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C22H19N3O3/c1-27-19-13-7-9-15(20(19)28-2)22(26)25-16-10-4-3-8-14(16)21-23-17-11-5-6-12-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
| Standard InChI Key | TUDPHQRQRBJNAM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide, reflects its core structure: a benzimidazole ring (C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>) linked to a phenyl group substituted with a 2,3-dimethoxybenzamide side chain. Key features include:
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Molecular Formula: C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub>
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Molecular Weight: 373.41 g/mol
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Hydrogen Bond Donors/Acceptors: 2 donors (NH groups), 4 acceptors (carbonyl and methoxy oxygens).
The dimethoxy groups at positions 2 and 3 of the benzamide ring enhance electron density, influencing reactivity and interactions with biological targets .
Chemical Reactivity and Functionalization
The compound undergoes characteristic benzimidazole and benzamide reactions:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, CrO<sub>3</sub> | Quinazolinone derivatives |
| Reduction | LiAlH<sub>4</sub>, NaBH<sub>4</sub> | Secondary amine analogs |
| N-Alkylation | NaH, alkyl halides | N-substituted benzimidazoles |
Methoxy groups resist nucleophilic substitution but participate in demethylation under strong acids.
Biological Activities and Mechanisms
Antioxidative Activity
In DPPH and FRAP assays, the dimethoxy-substituted derivative exhibited moderate radical scavenging (IC<sub>50</sub> ≈ 5.68 mM) and iron-reducing capacity (618.10 mmol Fe<sup>2+</sup>/mmol compound) . Activity is attributed to electron donation by methoxy groups.
Applications in Drug Development
Lead Compound Optimization
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